N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Thiophene-2-Carboxamide: The final step involves coupling the thiazole derivative with thiophene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be compared with other thiazole derivatives such as:
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound also contains a trifluoromethyl group and a thiazole ring, but differs in its overall structure and specific applications.
3-(4-Methylphenyl)-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)acrylamide: Similar in having a trifluoromethyl group and thiazole ring, but used in different research contexts.
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS2/c17-16(18,19)11-4-1-3-10(7-11)8-12-9-20-15(24-12)21-14(22)13-5-2-6-23-13/h1-7,9H,8H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHGGPAHGBCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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